Pemigatinib
Descripción general
Descripción
Molecular Structure Analysis
Pemigatinib is a selective, potent, reversible, oral inhibitor of fibroblast growth factor receptor (FGFR) 1–3 . It is a small-molecule drug that can enter cells easily . The molecular structure of Pemigatinib is available on ChemSpider .Chemical Reactions Analysis
Pemigatinib is a small molecule inhibitor of FGFR1, FGFR2, and FGFR3 with excellent physiochemical properties and pharmacokinetic profile . An LC-MS/MS analytical method was developed for Pemigatinib quantification in human liver microsomes to experimentally assess metabolic stability .Physical And Chemical Properties Analysis
Pemigatinib has a molecular weight of 487.50 and its molecular formula is C24H27F2N5O4 . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Treatment of Solid Tumors with FGFR Alterations
Pemigatinib has been used in the treatment of previously treated solid tumors with activating FGFR1–FGFR3 alterations . The phase 2 FIGHT-207 basket study of FGFR-altered advanced solid tumors showed that tumors with no approved FGFR inhibitors or those with alterations not previously confirmed to be sensitive to FGFR inhibition had objective responses .
Treatment of Cholangiocarcinoma
Pemigatinib has shown clinical activity in the treatment of cholangiocarcinoma . It has been approved for use in advanced refractory cholangiocarcinoma, where FGFR2 fusions predominate .
Treatment of Myeloid/Lymphoid Neoplasms (MLNs)
Pemigatinib is used to treat a type of blood cancer called myeloid/lymphoid neoplasms (MLNs) . The FGFR-altered tumor types with approved FGFR inhibitors include MLNs .
Treatment of Gliomas
In addition to cholangiocarcinoma, pemigatinib has shown clinical activity in gliomas .
Treatment of Gynecologic Tumors
Pemigatinib has also shown clinical activity in the treatment of gynecologic tumors .
Treatment of Pancreatic Cancer
Pemigatinib has shown clinical activity in the treatment of pancreatic cancer .
Formulation Development for Improved Bioavailability
Research has been conducted on the formulation development, optimization, and characterization of Pemigatinib-loaded supersaturable self-nanoemulsifying drug delivery systems . This is aimed at improving the intrinsic solubility of Pemigatinib and reducing its pharmacokinetic variability .
Identification of New Therapeutic Areas and Drug Failure Mechanisms
The use of Pemigatinib has led to the identification of new therapeutic areas for FGFR inhibition and drug failure mechanisms across tumor types .
Mecanismo De Acción
Target of Action
Pemigatinib is a selective, potent, and reversible inhibitor of fibroblast growth factor receptors (FGFRs) 1–3 . FGFRs are receptor tyrosine kinases that activate signaling pathways in tumor cells . FGFR gene alterations have been observed in a wide variety of cancers, making them potential therapeutic targets .
Mode of Action
Pemigatinib works by inhibiting FGFRs, which in turn blocks the action of the abnormal protein that signals cancer cells to multiply . This inhibition helps stop or slow the spread of cancer cells . Specifically, it blocks the activity of abnormal FGFR2 proteins that signal cancer cells to divide . This keeps cancer cells from growing and may kill them .
Biochemical Pathways
The initiation of the FGFR signaling pathway requires the binding of its natural ligand . When FGFR signaling is deregulated, it can lead to the development of oncogenes and tumor-promoting physiological processes, such as cancer cell proliferation, enhanced angiogenesis, and evasion of cell death . Pemigatinib’s inhibition of FGFRs disrupts these pathways, thereby inhibiting tumor growth .
Pharmacokinetics
Pemigatinib is rapidly absorbed with a geometric mean elimination half-life of 11.3 hours . The geometric mean values of maximum serum concentration and area under the plasma concentration–time curve from 0 to 24 hours at steady state were 215.1 nmol/L and 2636.9 h·nmol/L, respectively . The mean clearance adjusted by bioavailability at steady state was low (11.8 L/h), and the apparent oral volume of distribution was moderate (170.5 L) .
Result of Action
Pemigatinib exposure triggers distinct signaling pathways and reduces the proliferative ability of all cancer cells, inducing G1 phase cell cycle arrest and strong intracellular stress resulting in ROS production, senescence, and apoptosis . It also causes the upregulation of microRNAs with tumor suppressor functions, along with the downregulation of validated protein targets with oncogenic roles .
Action Environment
Therefore, the environment, specifically the pH, can influence the action, efficacy, and stability of Pemigatinib . Additionally, concomitant use of Pemigatinib with strong or moderate CYP3A4 inducers should be avoided .
Safety and Hazards
Propiedades
IUPAC Name |
11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDMJFOHIXMBOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027955 | |
Record name | Pemigatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fibroblast growth factor receptor (FGFR) is a receptor tyrosine kinase involved in activating signalling pathways that promote cell proliferation, survival, and migration, as well as growth arrest and cellular differentiation. The initiation of the FGFR signalling pathway requires the binding of its natural ligand, fibroblast growth factor (FGF). Once FGF binds to the extracellular ligand-binding domain of the receptor, FGFRs dimerize and autophosphorylate the tyrosine residue in the intracellular tyrosine-kinase domain, leading to the activation of the tyrosine kinase. Downstream cascades involve phosphorylation of multiple intracellular signalling proteins, such as phosphatidylinositol 3 kinase (PI3K)-AKT and RAS/mitogen-activated protein kinase (MAPK), and phospholipase Cγ, which activates the protein kinase C pathway. FGFR-mediated pathway ultimately promotes cell growth, differentiation, survival, angiogenesis, and organogenesis, depending on cell type. Expressed in different isoforms in various tissues and cell lines, FGFRs are not constitutively active in normal cells. However, FGFR1, FGFR2, or FGFR3 alterations in certain tumours can lead to constitutive FGFR activation and aberrant FGFR signalling, supporting the proliferation and survival of malignant cells. Pemigatinib inhibits FGFR1, FGFR2, and FGFR3, blocking their signalling pathways and decreasing cell viability in cancer cell lines with activating FGFR amplification and fusions that resulted in constitutive activation of FGFR signalling. Genetic alterations in FGFR1, FGFR2, and FGFR3 (such as amplification, missense, or fusion mutations in the coding region) leading to constitutive activation of FGFR signalling pathways are observed in various tumours. However, alterations in FGFR genes are demonstrated in selected patients and do not always imply oncogene development. Therefore, it is imperative that fusion or rearrangement of FGFRs are demonstrated through tests prior to initiation of drug therapy. | |
Record name | Pemigatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15102 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pemigatinib | |
CAS RN |
1513857-77-6 | |
Record name | Pemigatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513857776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pemigatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15102 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pemigatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEMIGATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6BX7BL23K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.